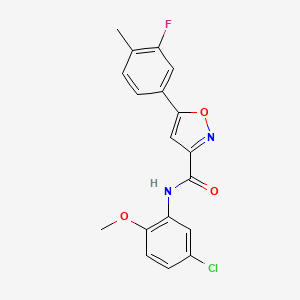

![molecular formula C20H17FN4 B11335626 7-(4-fluorophenyl)-N,N-dimethyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11335626.png)

7-(4-fluorophenyl)-N,N-dimethyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(4-フルオロフェニル)-N,N-ジメチル-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-アミンは、ピロロピリミジン類に属する複素環式化合物です。この化合物は、特にキナーゼ阻害剤としての医薬品化学における潜在的な用途により、大きな関心を集めています。ピロロ[2,3-d]ピリミジンコアを特徴とするそのユニークな構造は、さまざまな生物学的および化学的研究にとって貴重な候補となっています。

準備方法

合成経路と反応条件

7-(4-フルオロフェニル)-N,N-ジメチル-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-アミンの合成は、通常、適切な前駆体の環化を伴います。 一般的な方法の1つは、触媒量の塩酸の存在下、4-クロロ-7H-ピロロ[2,3-d]ピリミジンをさまざまな芳香族アミンと反応させる方法です 。この反応は穏やかな条件下で進行し、目的の生成物を高効率で生成します。

工業的製造方法

この化合物の工業的製造には、同様の合成経路が使用されますが、より大規模に行われます。連続フローリアクターと最適化された反応条件を使用すると、生成物の収率と純度を向上させることができます。さらに、溶媒のリサイクルや廃棄物量の最小化などのグリーンケミストリーの原則を導入することで、プロセスをより持続可能にすることができます。

化学反応の分析

反応の種類

7-(4-フルオロフェニル)-N,N-ジメチル-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-アミンは、以下を含むさまざまな化学反応を起こします。

置換反応: この化合物は、特に4-アミノ位で求核置換反応に関与することができます。

酸化と還元: この化合物は、特定の条件下で酸化または還元され、さまざまな誘導体の生成につながります。

カップリング反応: これは、さまざまな試薬とカップリング反応を起こして、より複雑な構造を形成することができます。

一般的な試薬と条件

求核置換: 一般的な試薬には、ハロアルカンとハロアリールが含まれ、反応は通常、極性非プロトン性溶媒中で行われます。

酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、求核置換によりさまざまな置換誘導体が生成される可能性があり、酸化と還元により、化合物の異なる酸化状態につながる可能性があります。

科学研究の応用

7-(4-フルオロフェニル)-N,N-ジメチル-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-アミンは、広範囲の科学研究の用途を持っています。

医薬品化学: これは、特にがん治療のための潜在的なキナーゼ阻害剤として研究されています.

生物学的研究: この化合物は、細胞プロセスにおける特定のキナーゼの役割を調査するために使用されます.

ケミカルバイオロジー: これは、タンパク質-リガンド相互作用と酵素機構を研究するためのツールとして役立ちます。

工業的用途: この化合物の誘導体は、新しい材料や触媒の開発など、さまざまな工業プロセスにおける潜在的な用途について調査されています。

科学的研究の応用

7-(4-fluorophenyl)-N,N-dimethyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly for cancer treatment.

Biological Studies: The compound is used to investigate the role of specific kinases in cellular processes.

Chemical Biology: It serves as a tool for studying protein-ligand interactions and enzyme mechanisms.

Industrial Applications: The compound’s derivatives are explored for their potential use in various industrial processes, including the development of new materials and catalysts.

作用機序

7-(4-フルオロフェニル)-N,N-ジメチル-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-アミンの作用機序には、タンパク質キナーゼとの相互作用が含まれます。 この化合物は、これらの酵素のATP結合部位に結合することにより、競合阻害剤として機能します。この結合は、標的タンパク質へのリン酸基の移動を防ぎ、それらの活性を阻害します。特定のキナーゼの阻害は、さまざまな細胞経路の調節につながる可能性があり、この化合物はシグナル伝達と細胞調節を研究するための貴重なツールとなっています。

類似の化合物との比較

類似の化合物

N-(4-フェノキシフェニル)-7H-ピロロ[2,3-d]ピリミジン-4-アミン: この化合物は、結核菌に対して強力な活性を示しました.

ピラゾロ[3,4-d]ピリミジン誘導体: これらの化合物は、キナーゼ阻害剤としても研究されており、さまざまな癌細胞株に対して有意な細胞毒性を示しています.

独自性

7-(4-フルオロフェニル)-N,N-ジメチル-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-アミンは、特定の置換パターンによりユニークであり、これは独自の生物学的活性を付与します。そのフルオロフェニル基とジメチル基は、特定のキナーゼに対する結合親和性と選択性に寄与し、標的療法の有望な候補となっています。

類似化合物との比較

Similar Compounds

N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent activity against Mycobacterium tuberculosis.

Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are also studied as kinase inhibitors and have shown significant cytotoxic activities against various cancer cell lines.

Uniqueness

7-(4-fluorophenyl)-N,N-dimethyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its fluorophenyl and dimethyl groups contribute to its binding affinity and selectivity towards certain kinases, making it a promising candidate for targeted therapies.

特性

分子式 |

C20H17FN4 |

|---|---|

分子量 |

332.4 g/mol |

IUPAC名 |

7-(4-fluorophenyl)-N,N-dimethyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C20H17FN4/c1-24(2)19-18-17(14-6-4-3-5-7-14)12-25(20(18)23-13-22-19)16-10-8-15(21)9-11-16/h3-13H,1-2H3 |

InChIキー |

OEPHPGVCRCNTIT-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11335545.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11335553.png)

![3-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methoxybenzamide](/img/structure/B11335559.png)

![4-[(4-fluorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11335561.png)

![N-{3'-acetyl-1-[3-(4-tert-butylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B11335569.png)

![3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11335575.png)

![[4-(2,3-Dimethylphenyl)piperazin-1-yl]{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11335583.png)

![4-(4-hydroxy-3-methoxyphenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11335588.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335594.png)

![1-({1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11335602.png)

![(4-Benzylpiperazin-1-yl){1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11335607.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11335621.png)

![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B11335622.png)